molecular formula C14H20Cl2N2O4S B279060 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide

2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide

Cat. No. B279060
M. Wt: 383.3 g/mol
InChI Key: WJCQAPKONOFLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide, also known as DMS, is a sulfonamide compound that has been gaining attention in the scientific community due to its potential applications in the field of medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide involves its binding to the active site of target enzymes, thereby inhibiting their activity. This inhibition can lead to a variety of downstream effects, including altered gene expression, cell cycle arrest, and apoptosis.
Biochemical and Physiological Effects:
2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide has been shown to exhibit a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. These effects are thought to be mediated by the compound's inhibition of target enzymes and subsequent downstream effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide in lab experiments is its potency and specificity towards target enzymes. This allows for precise modulation of enzyme activity and downstream effects. However, one limitation of 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide is its potential toxicity and off-target effects, which must be carefully monitored and controlled.

Future Directions

There are several potential future directions for research involving 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide. One area of interest is the development of 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide-based therapeutics for the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, further research is needed to better understand the compound's mechanism of action and to identify additional target enzymes that may be modulated by 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide. Finally, the development of more potent and selective analogs of 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide may provide new opportunities for drug discovery and development.

Synthesis Methods

The synthesis of 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 3-morpholin-4-yl-propylamine in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, histone deacetylase, and protein tyrosine phosphatase. These enzymes play important roles in various biological processes, and their dysregulation has been implicated in the development and progression of several diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

Product Name

2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide

Molecular Formula

C14H20Cl2N2O4S

Molecular Weight

383.3 g/mol

IUPAC Name

2,5-dichloro-4-methoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

InChI

InChI=1S/C14H20Cl2N2O4S/c1-21-13-9-12(16)14(10-11(13)15)23(19,20)17-3-2-4-18-5-7-22-8-6-18/h9-10,17H,2-8H2,1H3

InChI Key

WJCQAPKONOFLCJ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCN2CCOCC2)Cl

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCN2CCOCC2)Cl

Origin of Product

United States

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